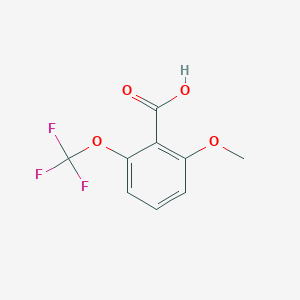
2-Methoxy-6-(trifluoromethoxy)benzoic acid
Overview
Description
“2-Methoxy-6-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C9H7F3O41. It is not intended for human or veterinary use and is used for research purposes only1.
Synthesis Analysis
The synthesis of compounds similar to “2-Methoxy-6-(trifluoromethoxy)benzoic acid” has been discussed in various studies. For instance, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety2. However, the specific synthesis process for “2-Methoxy-6-(trifluoromethoxy)benzoic acid” is not readily available in the search results.Molecular Structure Analysis
The molecular structure of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” can be analyzed based on its molecular formula, C9H7F3O41. However, the specific 3D structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not readily available in the search results. However, it’s worth noting that similar compounds have been used in various chemical reactions. For example, 2-(Trifluoromethyl)benzoic acid was used in the synthesis of 1,3,4-oxadiazole derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 236.14 g/mol1.Scientific Research Applications
Synthesis and Luminescent Properties
- Synthesis and Luminescent Properties of Lanthanide Benzoates : Sivakumar, Reddy, Cowley, and Vasudevan (2010) explored the synthesis of lanthanide coordination compounds using derivatives of benzoic acid, including those with methoxy and trifluoromethoxy groups. They examined the influence of electron-releasing and electron-withdrawing substituents on photophysical properties, demonstrating that the incorporation of an electron-releasing substituent, like a methoxy group, can enhance the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Medical Applications
- Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : Grell et al. (1998) investigated the structure-activity relationships in hypoglycemic benzoic acid derivatives, finding that alterations in the molecular structure, including the presence of methoxy groups, significantly affect their biological activity. This research provides insights into the potential medical applications of structurally similar compounds (Grell et al., 1998).
Chemical Synthesis and Modification
- Site-Selective Functionalization of Benzene Derivatives : Dmowski and Piasecka-Maciejewska (1998) reported the regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various benzoic acid derivatives, including those with methoxy groups. This study highlights the chemical synthesis and modification potential of such compounds (Dmowski & Piasecka-Maciejewska, 1998).
Analytical Chemistry Applications
- Development of Novel Fluorescence Probes : Setsukinai, Urano, Kakinuma, Majima, and Nagano (2003) designed and synthesized novel fluorescence probes based on benzoic acid derivatives for the selective detection of reactive oxygen species. This research demonstrates the application of such compounds in developing tools for biological and chemical analysis (Setsukinai et al., 2003).
Safety And Hazards
The specific safety and hazard information for “2-Methoxy-6-(trifluoromethoxy)benzoic acid” is not readily available in the search results. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment.
Future Directions
The future directions for the use and study of “2-Methoxy-6-(trifluoromethoxy)benzoic acid” are not specified in the search results. However, given its use in research, it’s likely that further studies will continue to explore its properties and potential applications.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c1-15-5-3-2-4-6(7(5)8(13)14)16-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXRZSWMXWCTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-(trifluoromethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



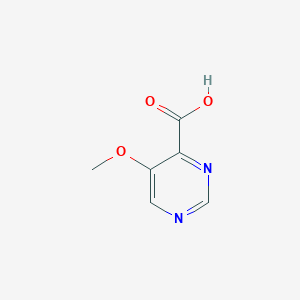
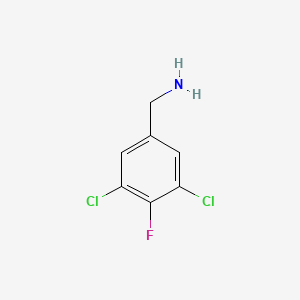
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)
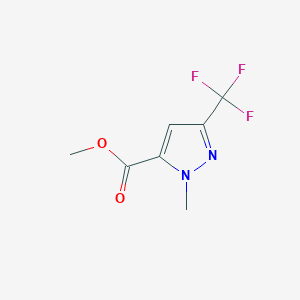
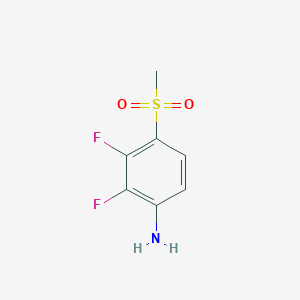

![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
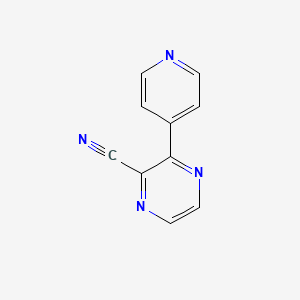
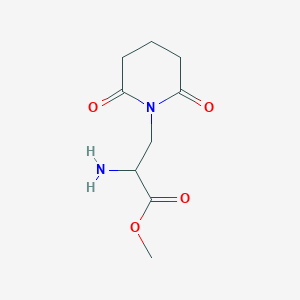
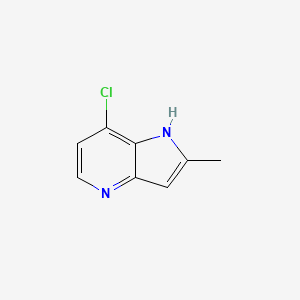
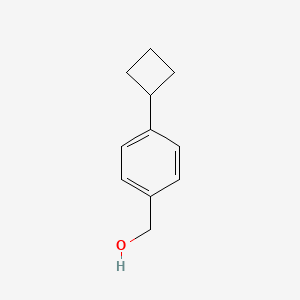
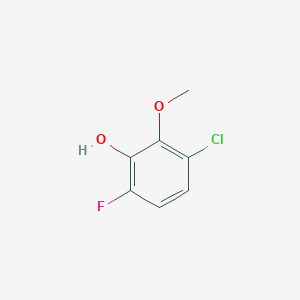
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)